molecular formula C13H18NO5P B14181144 Cyano(4-methoxyphenyl)methyl diethyl phosphate CAS No. 855476-33-4

Cyano(4-methoxyphenyl)methyl diethyl phosphate

Cat. No.: B14181144
CAS No.: 855476-33-4
M. Wt: 299.26 g/mol
InChI Key: XLHBILXBHSDYLV-UHFFFAOYSA-N
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Description

Cyano(4-methoxyphenyl)methyl diethyl phosphate is an organic compound that belongs to the class of phosphates It is characterized by the presence of a cyano group, a methoxyphenyl group, and a diethyl phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyano(4-methoxyphenyl)methyl diethyl phosphate typically involves the reaction of 4-methoxybenzyl cyanide with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyano(4-methoxyphenyl)methyl diethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and other reduced products.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cyano(4-methoxyphenyl)methyl diethyl phosphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyano(4-methoxyphenyl)methyl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to the disruption of biochemical pathways and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4-methoxyphenyl phosphate
  • Diethyl (4-chlorophenyl)methyl phosphate
  • Diethyl (4-nitrophenyl)methyl phosphate

Uniqueness

Cyano(4-methoxyphenyl)methyl diethyl phosphate is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The methoxy group also contributes to its unique electronic and steric characteristics, making it a valuable compound in various applications .

Properties

CAS No.

855476-33-4

Molecular Formula

C13H18NO5P

Molecular Weight

299.26 g/mol

IUPAC Name

[cyano-(4-methoxyphenyl)methyl] diethyl phosphate

InChI

InChI=1S/C13H18NO5P/c1-4-17-20(15,18-5-2)19-13(10-14)11-6-8-12(16-3)9-7-11/h6-9,13H,4-5H2,1-3H3

InChI Key

XLHBILXBHSDYLV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(C#N)C1=CC=C(C=C1)OC

Origin of Product

United States

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